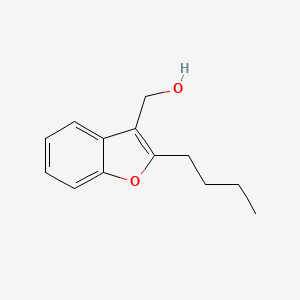![molecular formula C19H18F3N3O2 B2932904 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034516-10-2](/img/structure/B2932904.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound with complex structural features and potential significant applications in various scientific fields. The compound exhibits a unique combination of a trifluoromethylbenzamide moiety and a pyrrolopyridinone core, which might contribute to its distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide can be achieved through several synthetic routes. A common approach involves the reaction between an appropriately substituted pyrrole derivative and 2-(trifluoromethyl)benzoic acid. Key steps in the synthetic pathway may include:
Formation of the pyrrolopyridinone core via cyclization reactions.
Introduction of the ethyl group at the 1-position through alkylation reactions.
Coupling of the pyrrolopyridinone intermediate with 2-(trifluoromethyl)benzoic acid using amidation reactions.
Industrial Production Methods
Scaling up the production of this compound for industrial applications would typically involve optimizing the reaction conditions to ensure high yield and purity. Industrial production might employ:
Continuous flow reactors to enhance reaction efficiency.
Catalysts to improve reaction selectivity and reduce by-products.
Purification techniques such as crystallization or chromatography to achieve the desired compound purity.
化学反应分析
Types of Reactions
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: : The compound may be subjected to oxidative conditions to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to alter the oxidation state of specific moieties within the compound.
Substitution: : The benzamide moiety may undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reagents commonly used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to maximize yield and selectivity, often involving controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidative reactions may introduce hydroxyl or carbonyl groups, while substitution reactions may result in new substituted benzamide derivatives.
科学研究应用
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: : The unique structural features of the compound may enable it to interact with specific biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: : Investigating the compound's pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer effects.
Industry: : The compound's chemical stability and reactivity make it suitable for use in industrial processes, such as the production of fine chemicals or materials science applications.
作用机制
The mechanism by which N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: : The compound may bind to specific enzymes, inhibiting their activity and thereby affecting biochemical pathways.
Receptor Binding: : Interaction with cell surface or intracellular receptors may trigger signaling cascades, leading to physiological responses.
Pathway Involvement: : The compound may influence various molecular pathways, including those involved in cell proliferation, apoptosis, or inflammation.
相似化合物的比较
Comparing N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide with similar compounds highlights its uniqueness:
Structural Uniqueness: : The combination of a pyrrolopyridinone core and a trifluoromethylbenzamide moiety is relatively uncommon, providing a distinct structural framework.
Chemical Properties: : The presence of the trifluoromethyl group may enhance the compound's chemical stability and lipophilicity compared to similar compounds lacking this feature.
List of Similar Compounds
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-chlorobenzamide
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-fluorobenzamide
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-methylbenzamide
This list provides a basis for further exploration and comparison of the structural and functional properties of related compounds.
属性
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-2-24-10-7-13-8-11-25(18(27)16(13)24)12-9-23-17(26)14-5-3-4-6-15(14)19(20,21)22/h3-8,10-11H,2,9,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMQQBVFJRCORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![methyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate](/img/structure/B2932830.png)

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)
![methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2932834.png)



![(3E)-4-[(2,4-dichlorophenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2932843.png)
![Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2932844.png)
